molecular formula C6H14SSi B14410480 [Dimethyl(prop-2-en-1-yl)silyl]methanethiol CAS No. 85465-25-4

[Dimethyl(prop-2-en-1-yl)silyl]methanethiol

Cat. No.: B14410480
CAS No.: 85465-25-4
M. Wt: 146.33 g/mol
InChI Key: FCKLXBWTCJYEEB-UHFFFAOYSA-N
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Description

[Dimethyl(prop-2-en-1-yl)silyl]methanethiol is an organosilicon compound characterized by the presence of a silicon atom bonded to a methanethiol group and a dimethyl(prop-2-en-1-yl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Dimethyl(prop-2-en-1-yl)silyl]methanethiol typically involves the reaction of a suitable silicon precursor with a thiol compound. One common method is the hydrosilylation of an allyl thiol with a dimethylchlorosilane in the presence of a platinum catalyst. The reaction conditions often include:

    Temperature: 25-50°C

    Solvent: Toluene or hexane

    Catalyst: Platinum-based catalysts such as Karstedt’s catalyst

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[Dimethyl(prop-2-en-1-yl)silyl]methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfonic acids or disulfides.

    Reduction: The compound can be reduced to form simpler silanes.

    Substitution: The silicon atom can participate in substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an aqueous or organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Sulfonic acids, disulfides

    Reduction: Simpler silanes

    Substitution: Halogenated silanes

Scientific Research Applications

[Dimethyl(prop-2-en-1-yl)silyl]methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organosilicon compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug development.

    Medicine: Explored for its antimicrobial properties and potential use in pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of [Dimethyl(prop-2-en-1-yl)silyl]methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with metal ions or proteins, leading to the modulation of biological pathways. The silicon atom can also participate in various chemical reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Dimethylchlorosilane
  • Allylthiol
  • Trimethylsilylmethanethiol

Uniqueness

[Dimethyl(prop-2-en-1-yl)silyl]methanethiol is unique due to the presence of both a thiol group and a silicon atom in its structure. This combination imparts distinct chemical properties, making it a versatile compound for various applications. Compared to similar compounds, it offers enhanced reactivity and potential for functionalization.

Properties

CAS No.

85465-25-4

Molecular Formula

C6H14SSi

Molecular Weight

146.33 g/mol

IUPAC Name

[dimethyl(prop-2-enyl)silyl]methanethiol

InChI

InChI=1S/C6H14SSi/c1-4-5-8(2,3)6-7/h4,7H,1,5-6H2,2-3H3

InChI Key

FCKLXBWTCJYEEB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CC=C)CS

Origin of Product

United States

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